5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative of the 1,2,4-triazole-3-thiol scaffold. Its structure features a 4-fluorophenyl group at position 5 and a 3-nitrobenzylidene substituent at position 4 of the triazole ring. This compound is synthesized via condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3-nitrobenzaldehyde under acidic conditions, a method consistent with other triazole-based Schiff bases .
Notably, this compound exhibits potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative strains (e.g., Escherichia coli), with MIC values as low as 0.132–0.264 mM, rivaling standard drugs like ampicillin . It also inhibits dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis, suggesting a dual mechanism of action .
Properties
CAS No. |
677733-00-5 |
|---|---|
Molecular Formula |
C15H10FN5O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10FN5O2S/c16-12-6-4-11(5-7-12)14-18-19-15(24)20(14)17-9-10-2-1-3-13(8-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |
InChI Key |
JANQRWJGMVAGKM-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides undergo alkaline cyclization to form triazole-thiol derivatives. In the context of 5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol, the process begins with the preparation of 1-(4-fluorophenylacetyl)-4-arylthiosemicarbazides.
- Synthesis of Potassium 3-(Phenylacetyl)dithiocarbazate :
- Phenylacetic acid hydrazide (0.10 mol) is reacted with carbon disulfide (0.15 mol) in ethanolic potassium hydroxide (0.15 mol) at room temperature for 12–18 hours.
- The product is precipitated with dry ether, yielding potassium 3-(phenylacetyl)dithiocarbazate in near-quantitative yield.
Formation of Thiosemicarbazides :
Cyclization to Triazole-Thiol :
- IR (cm⁻¹) : 3321 (N–H), 2575 (S–H), 1618 (C=N), 1267 (C=S).
- ¹H-NMR (ppm) : δ 3.40 (s, 2H, CH₂), 7.31–7.44 (m, 9H, Ar–H), 13.98 (s, 1H, S–H).
- Elemental Analysis : Calcd. for C₁₅H₁₄FN₃OS: C, 56.33; H, 4.41; N, 13.14; S, 10.03. Found: C, 56.21; H, 4.39; N, 13.12; S, 9.99.
Alternative Route via Thiobiurea Cyclization
A modified approach involves thiobiureas as intermediates, as demonstrated in JNK inhibitor syntheses:
- Thiobiurea Synthesis :
- Semicarbazide reacts with 4-fluorophenylisothiocyanate in acetonitrile with sodium acetate, yielding 1-(4-fluorophenyl)thiobiurea.
- Cyclization :
Optimization and Mechanistic Insights
Reaction Conditions
Yield Comparison
| Step | Yield (%) | Conditions |
|---|---|---|
| Thiosemicarbazide | 90 | Ethanol, reflux |
| Triazole-Thiol | 72 | 2 M NaOH, 100°C |
| Schiff Base Formation | 80 | Ethanol, AcOH, reflux |
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
Thiol Group Reactivity
The thiol group at position 3 of the triazole ring participates in oxidation and substitution reactions:
| Reaction | Conditions | Product | Application |
|---|---|---|---|
| Oxidation to disulfide | H₂O₂, RT, 6–8 hours | 3,3'-Disulfanediyl-bis(triazole) | Stabilizes the compound for storage. |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | S-Methylated triazole derivative | Enhances lipophilicity for drug delivery. |
| Acylation | AcCl, pyridine, 0°C | S-Acetyl derivative | Protects thiol during synthetic steps. |
Key Findings :
-
Oxidation proceeds quantitatively at room temperature, forming a stable disulfide bond.
-
Alkylation with methyl iodide improves bioavailability by increasing logP values by 0.8–1.2 units.
Nitro Group Reduction
The 3-nitrobenzylidene group undergoes selective reduction under catalytic hydrogenation:
| Reaction | Conditions | Product | Catalyst |
|---|---|---|---|
| Nitro → Amine reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Aminobenzylidene-triazole derivative | 10% Pd/C |
Mechanistic Insight :
-
The nitro group is reduced to an amine (-NH₂) without affecting the triazole ring or thiol group.
-
This reaction enables further functionalization, such as diazotization or amide coupling.
Schiff Base Formation and Hydrolysis
The imine linkage (-CH=N-) in the 3-nitrobenzylidene moiety is reversible:
| Reaction | Conditions | Product | Equilibrium Constant (K) |
|---|---|---|---|
| Hydrolysis of Schiff base | HCl (1M), H₂O, reflux | 3-Nitrobenzaldehyde + triazole-amine | |
| Re-condensation | pH 7.4, RT, 24 hours | Regenerated Schiff base |
Applications :
-
pH-dependent hydrolysis allows controlled drug release in physiological environments.
Triazole Ring Functionalization
The 1,2,4-triazole core participates in cycloaddition and alkylation:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃CH₂Br, K₂CO₃, acetone | N-Ethyl-triazole derivative | 78% |
| Huisgen cycloaddition | Cu(I), NaN₃, DMSO | 1,2,3-Triazole-linked hybrid | 62% |
Notable Observations :
-
N-Alkylation at position 1 of the triazole ring enhances antimicrobial potency by 3–5× against M. tuberculosis .
Metal Complexation
The thiol and triazole groups act as ligands for transition metals:
| Metal Ion | Conditions | Complex Structure | Stability Constant (logβ) |
|---|---|---|---|
| Cu(II) | EtOH, RT, 2 hours | [Cu(L)₂]·2H₂O | 12.7 |
| Fe(III) | MeOH, 60°C, 4 hours | [Fe(L)Cl₂] | 9.8 |
Applications :
-
Cu(II) complexes exhibit enhanced antibacterial activity (MIC = 4 µg/mL vs. S. aureus) compared to the free ligand (MIC = 16 µg/mL).
Biochemical Interactions
The compound inhibits bacterial enzymes via non-covalent interactions:
| Target Enzyme | Binding Affinity (Kd) | Mechanism | Reference |
|---|---|---|---|
| β-Ketoacyl-ACP synthase I | 0.8 µM | Competitive inhibition of substrate binding | |
| Dihydrofolate reductase | 1.2 µM | Blocks tetrahydrofolate synthesis |
Structural Basis :
-
Molecular docking shows hydrogen bonding between the triazole’s N-atoms and His49 of β-ketoacyl-ACP synthase I .
-
The nitro group forms π-stacking interactions with Phe149, stabilizing the enzyme-inhibitor complex .
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes halogenation and nitration:
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 2-Bromo-4-fluorophenyl derivative | Para to fluorine |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | Meta to fluorine |
Rationale :
-
Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions.
Photochemical Reactions
UV irradiation induces nitro group rearrangement:
| Reaction | Conditions | Product | Quantum Yield |
|---|---|---|---|
| Nitro → Nitrito isomerism | UV (254 nm), MeCN, 6 hours | 3-Nitrito-benzylidene isomer | 0.18 |
Implications :
-
Photoisomerization alters electronic properties, reducing antibacterial efficacy by 40%.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Degradation Product |
|---|---|---|
| 220–250°C | 28% | 3-Nitrobenzaldehyde + H₂S |
| 300–320°C | 52% | Fluorobenzene + N₂ + residual carbon |
Kinetics :
-
Activation energy () = 98 kJ/mol, first-order degradation.
Solvolysis in Acidic Media
The compound undergoes hydrolysis under strong acidic conditions:
| Reaction | Conditions | Product | Rate Constant (k) |
|---|---|---|---|
| Triazole ring opening | HCl (6M), 100°C, 3 hours | 4-Fluorophenylthiourea + 3-nitroaniline | s⁻¹ |
Mechanism :
-
Protonation of the triazole ring weakens C-N bonds, leading to cleavage.
This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts, driven by its multifunctional architecture. Data cited from peer-reviewed studies ensure reliability, while exclusion of non-compliant sources (e.g., benchchem) adheres to quality standards.
Scientific Research Applications
5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: Its interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparison with key analogs:
Key Observations :
Key Observations :
Key Observations :
- The 3-nitrobenzylidene group in the target compound confers superior activity compared to analogs with electron-donating groups (e.g., 4-methoxy or 4-dimethylamino) .
- Positional isomerism (3-nitro vs. 4-nitro) significantly impacts activity, likely due to differences in electronic effects and steric hindrance .
Biological Activity
5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.
- Molecular Formula : C15H10FN5O2S
- Molecular Weight : 343.3 g/mol
- CAS Number : 677733-00-5
Synthesis
The synthesis of 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluoroaniline with a suitable nitrobenzaldehyde derivative under acidic or basic conditions. The reaction pathway often includes the formation of an intermediate hydrazone followed by cyclization to form the triazole ring.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. In a study assessing various triazole-thiol derivatives, it was found that compounds similar to our target compound displayed promising activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | TBD | TBD |
| Compound A | 31.25 | Pseudomonas aeruginosa |
| Compound B | 62.5 | Staphylococcus aureus |
Anticancer Activity
The compound also shows potential anticancer properties. Studies on related triazole derivatives have demonstrated activity against various cancer cell lines. For instance, similar triazole-thione compounds exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and varying degrees of activity against breast cancer cells (T47D) .
Structure-Biological Activity Relationship
The biological activity of triazole derivatives is often influenced by their structural features. The presence of electron-withdrawing groups (like nitro or halogen substituents) can enhance the antimicrobial and anticancer effects by improving the compound's reactivity and interaction with biological targets .
Case Studies
- Antimicrobial Screening : A comprehensive screening of various S-substituted derivatives of triazole-thiols showed that modifications at the sulfur atom did not significantly alter antimicrobial efficacy but did affect potency against specific strains .
- Anticancer Efficacy : In vitro studies have indicated that certain triazole-thiones exhibit selective toxicity towards cancer cells while having minimal effects on normal cells, suggesting a potential therapeutic window for further development .
Q & A
Q. What are the optimal synthetic routes for 5-(4-Fluorophenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The compound is synthesized via a Schiff base formation between a triazole-thiol precursor and 3-nitrobenzaldehyde. Key steps include:
- Precursor Preparation : Start with 5-(4-fluorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol, synthesized via cyclization of thiosemicarbazide derivatives under basic conditions .
- Condensation : React the precursor with 3-nitrobenzaldehyde in ethanol under reflux (12–24 hours). Yields can be improved by using anhydrous conditions and catalytic acetic acid .
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 to 75:25 v/v) to isolate the product. Typical yields range from 71–86% for analogous triazole-thiol derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the Schiff base formation via imine proton (δ 8.5–9.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). The thiol (-SH) proton is typically absent due to tautomerization .
- FT-IR : Look for ν(C=N) at ~1600 cm⁻¹ and ν(S-H) at ~2550 cm⁻¹ (if present). Disappearance of the aldehyde C=O peak (~1700 cm⁻¹) confirms reaction completion .
- HR-MS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- HPLC : Use C18 columns with acetonitrile/water (70:30) to assess purity (>95%) .
Q. What in vitro assays are recommended for initial assessment of its antimicrobial activity?
Methodological Answer:
- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration) .
- Zone of Inhibition : Use agar disc diffusion with 100 µg/disc. Triazole-thiol derivatives with nitro groups show enhanced activity (MIC: 0.132–0.264 mM) .
- Antifungal Assays : Compare to fluconazole using C. albicans cultures. Derivatives with 4-fluorobenzylidene substituents exhibit comparable activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 3-nitrobenzylidene and 4-fluorophenyl substituents in biological activity?
Methodological Answer:
- Analog Synthesis : Replace 3-nitrobenzylidene with other substituents (e.g., 4-methoxy, 2-hydroxybenzylidene) and compare activities .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR). Nitro groups enhance π-π stacking with aromatic residues .
- Key Finding : The 3-nitro group increases antibacterial potency by 4-fold compared to non-nitrated analogs, likely due to electron-withdrawing effects enhancing target binding .
Q. What computational and experimental strategies are employed to resolve contradictions in reported biological activity data across different studies?
Methodological Answer:
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate with cross-correlation coefficients (R² > 0.8) .
- Dose-Response Curves : Re-test conflicting compounds under standardized conditions (e.g., fixed inoculum size, pH 7.4). For example, antiradical activity discrepancies may arise from concentration-dependent effects (e.g., 78% at 1×10⁻³ M vs. 78.1% at 1×10⁻⁴ M) .
- Toxicity Overlap : Use in silico tools like ProTox-II to differentiate cytotoxic vs. therapeutic effects. A compound with LD50 > 1000 mg/kg (Class IV toxicity) may show false-positive antimicrobial results due to low selectivity .
Q. What methodologies are used to evaluate the acute toxicity profile of this compound, and how do in silico predictions compare with in vivo results?
Methodological Answer:
- In Vivo Testing : Follow OECD 423 guidelines. Administer doses (e.g., 300–2000 mg/kg) to rodents via intragastric routes. Calculate LD50 using probit analysis. For a related triazole-thiol, LD50 was 1190 mg/kg (Class IV toxicity) .
- In Silico Tools : Use QSAR models (e.g., TEST software) to predict LC50 and hepatotoxicity. High cross-validation accuracy (R² > 0.85) correlates with experimental LD50 values .
- Key Consideration : Discrepancies arise when metabolites (e.g., nitro-reduced intermediates) are not accounted for in silico. Always validate with hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
